1-肉桂酰吖啶-3-羧酸

描述

Chemical Reactions Analysis

The reactions of carboxylic acids, which include 1-Cinnamoylazetidine-3-carboxylic acid, belong to one of four principal classes, depending on the point in the molecule where the reaction occurs . These include reactions involving the O−H bond, reactions at the carbonyl bond, decarboxylation, and substitution on the R group .Physical and Chemical Properties Analysis

Carboxylic acids, including 1-Cinnamoylazetidine-3-carboxylic acid, have several physical and chemical properties. They are weak acids with acidity constants, Ka, being approximately 10^-5 . They are many orders of magnitude stronger than the corresponding alcohols . The exact physical and chemical properties of 1-Cinnamoylazetidine-3-carboxylic acid are not provided in the available literature.科学研究应用

肉桂酰衍生物的抗癌潜力

肉桂酸及其衍生物,包括类似于1-肉桂酰吖啶-3-羧酸结构的物质,已被广泛研究其抗癌性质。由于酚类类似物具有3-苯基丙烯酸功能基团,使得它们在化学修饰中具有多个反应位点,因此在药物研究中作为抗肿瘤剂具有重要意义。尽管这些衍生物具有丰富的药用历史,但直到最近几十年,人们才重新开始对它们的抗肿瘤功效进行探索。本综述突出了各种肉桂酰酸、酯、酰胺、腙和相关衍生物在抗癌研究中的合成和生物评价,为药物研究文献做出了急需的补充(De, Baltas, & Bedos-Belval, 2011)。

有机合成中的催化应用

肉桂酸衍生物还在有机合成中发挥作用,它们可作为各种反应中间体。一项研究探讨了具有尿素基团的新型生物基纳米固体酸的合成和表征,以及它们在温和和绿色条件下在合成复杂有机分子中的催化应用。这些有机固体酸在工业中显示出潜力,突显了肉桂酸衍生物在促进有机反应中的多功能性和实用性(Zolfigol, Ayazi-Nasrabadi, & Baghery, 2015)。

新型环氨基酸衍生物

对环氨基酸衍生物的进一步研究,如吖啶-2-羧酸衍生物,展示了利用这些化合物的独特化学性质合成新材料的持续兴趣。这些衍生物具有适当保护的羰基功能,使其能够进一步功能化,展示了它们在开发可能应用从材料科学到制药的新化学实体中的潜力(Mangelinckx et al., 2005)。

脱羧官能化

肉桂酸的脱羧官能化是一个新兴领域,在近年来得到显著发展,重点是形成各种C-C和C-杂原子键。这一关键综述深入探讨了肉桂酸的不同脱羧官能化反应,包括与1-肉桂酰吖啶-3-羧酸相关的反应,为有机化学提供了新的见解,可能为合成复杂分子的新途径打开大门(Borah & Yan, 2015)。

未来方向

While the future directions specific to 1-Cinnamoylazetidine-3-carboxylic acid are not explicitly mentioned in the available literature, there are general trends in the field of controlled drug delivery and the synthesis and reactivity of azetidines that could potentially apply. These include improvements in synthesis methods, the discovery of new reaction protocols, and the development of new antibiotics to tackle super bacteria .

作用机制

Target of action

Azetidine derivatives are valuable compounds in pharmaceutical research .

Mode of action

Cinnamic acid derivatives, such as cinnamaldehyde, use apoptosis, among other ways, to destroy cancerous cells .

Biochemical pathways

Azetidine derivatives are used in the synthesis of antibody-drug conjugates (adcs) and proteolysis targeting chimeras (protacs), which are used to degrade target proteins .

生化分析

Cellular Effects

The effects of 1-Cinnamoylazetidine-3-carboxylic acid on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can modulate signaling pathways such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression profiles. Additionally, it impacts cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

At the molecular level, 1-Cinnamoylazetidine-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, either inhibiting or activating their function. For example, it can inhibit certain enzymes by binding to their active sites, preventing substrate access. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity. These interactions often result in changes in gene expression, further influencing cellular function .

Temporal Effects in Laboratory Settings

The temporal effects of 1-Cinnamoylazetidine-3-carboxylic acid in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its efficacy. In vitro and in vivo studies have shown that it remains stable under specific conditions but may degrade under others, leading to a decrease in its biological activity. Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell proliferation and apoptosis rates .

Dosage Effects in Animal Models

The effects of 1-Cinnamoylazetidine-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as anti-inflammatory and analgesic properties. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where a specific dosage range results in optimal therapeutic effects without significant toxicity .

Metabolic Pathways

1-Cinnamoylazetidine-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in these pathways, influencing metabolic flux and metabolite levels. For instance, it may enhance or inhibit the activity of enzymes involved in the tricarboxylic acid cycle, glycolysis, or fatty acid metabolism, thereby altering the overall metabolic state of the cell .

Transport and Distribution

The transport and distribution of 1-Cinnamoylazetidine-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s ability to cross cellular membranes and its affinity for certain transporters influence its bioavailability and efficacy .

Subcellular Localization

1-Cinnamoylazetidine-3-carboxylic acid exhibits specific subcellular localization patterns, which are crucial for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall biological activity .

属性

IUPAC Name |

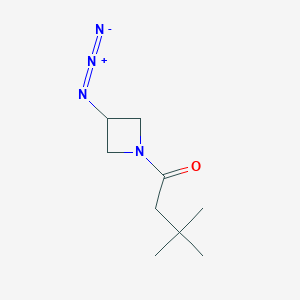

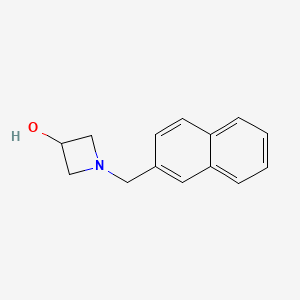

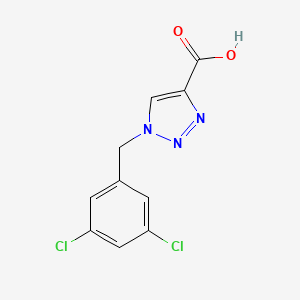

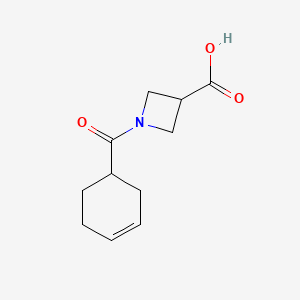

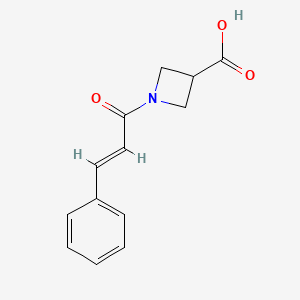

1-[(E)-3-phenylprop-2-enoyl]azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c15-12(14-8-11(9-14)13(16)17)7-6-10-4-2-1-3-5-10/h1-7,11H,8-9H2,(H,16,17)/b7-6+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBNBZBWVLMVBKK-VOTSOKGWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)C=CC2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(CN1C(=O)/C=C/C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。